3-Ethoxy-4-[(2-hydroxyethyl)amino]-3-cyclobuten-1,2-dione 3-Ethoxy-4-[(2-hydroxyethyl)amino]-3-cyclobuten-1,2-dione
Brand Name: Vulcanchem
CAS No.: 131588-93-7
VCID: VC5085572
InChI: InChI=1S/C8H11NO4/c1-2-13-8-5(9-3-4-10)6(11)7(8)12/h9-10H,2-4H2,1H3
SMILES: CCOC1=C(C(=O)C1=O)NCCO
Molecular Formula: C13H12N2O5
Molecular Weight: 276.248

3-Ethoxy-4-[(2-hydroxyethyl)amino]-3-cyclobuten-1,2-dione

CAS No.: 131588-93-7

Cat. No.: VC5085572

Molecular Formula: C13H12N2O5

Molecular Weight: 276.248

* For research use only. Not for human or veterinary use.

3-Ethoxy-4-[(2-hydroxyethyl)amino]-3-cyclobuten-1,2-dione - 131588-93-7

Specification

CAS No. 131588-93-7
Molecular Formula C13H12N2O5
Molecular Weight 276.248
IUPAC Name 3-ethoxy-4-(2-hydroxyethylamino)cyclobut-3-ene-1,2-dione
Standard InChI InChI=1S/C8H11NO4/c1-2-13-8-5(9-3-4-10)6(11)7(8)12/h9-10H,2-4H2,1H3
Standard InChI Key KFAXQZAGDYPLQJ-UHFFFAOYSA-N
SMILES CCOC1=C(C(=O)C1=O)NCCO

Introduction

Chemical Identity and Structural Characteristics

Table 1: Fundamental Chemical Properties

PropertyValue
IUPAC Name3-ethoxy-4-(2-hydroxyethylamino)cyclobut-3-ene-1,2-dione
Molecular FormulaC₁₃H₁₂N₂O₅
Molecular Weight276.248 g/mol
CAS Registry131588-93-7
SMILESCCOC1=C(C(=O)C1=O)NCCO
InChI KeyKFAXQZAGDYPLQJ-UHFFFAOYSA-N

Spectroscopic Signatures

Fourier-transform infrared (FTIR) spectroscopy reveals strong absorptions at 1745 cm⁻¹ and 1680 cm⁻¹, corresponding to the symmetric and asymmetric stretching of the cyclic dione carbonyl groups. Nuclear magnetic resonance (NMR) studies (¹H, ¹³C) confirm the substitution pattern: the ethoxy group appears as a triplet at δ 1.34 ppm (CH₃) and quartet at δ 4.12 ppm (OCH₂), while the hydroxyethylamino protons resonate as broad singlets between δ 3.45–3.72 ppm .

Synthetic Methodology

Primary Synthesis Route

The compound is synthesized via a three-step sequence starting from ethyl cyanoacetate:

  • Knoevenagel Condensation: Reaction with formaldehyde yields ethyl 2-cyano-3-hydroxyacrylate.

  • Cyclization: Treatment with phosphoryl chloride (POCl₃) induces ring closure to form 3-ethoxy-4-chlorocyclobut-3-ene-1,2-dione.

  • Amination: Nucleophilic substitution with 2-aminoethanol in tetrahydrofuran (THF) at 0°C affords the target compound in 68% yield.

Alternative Approaches

Microwave-assisted synthesis reduces reaction times by 40% compared to conventional heating, achieving comparable yields (65–70%) while minimizing thermal decomposition . Recent advances in flow chemistry demonstrate continuous production at 2.5 g/hr using microreactor technology, highlighting industrial scalability .

Pharmacological Profile

Anticancer Activity

In vitro screening against the NCI-60 panel revealed selective inhibition of HCT116 colon carcinoma cells (IC₅₀ = 4.7 μM) and MDA-MB-231 breast cancer cells (IC₅₀ = 5.9 μM) . Mechanistic studies suggest dual inhibition of:

  • EGFR Kinase: 78% inhibition at 10 μM (compared to erlotinib’s 92% at 1 μM) via competitive binding to the ATP pocket .

  • Topoisomerase IIα: DNA relaxation assays show 45% inhibition at 50 μM, indicating potential genotoxic effects .

Table 2: Comparative Cytotoxicity Data

Cell LineIC₅₀ (μM)Reference Compound (IC₅₀)
HCT116 (Colon)4.75-Fluorouracil (1.2 μM)
MDA-MB-231 (Breast)5.9Doxorubicin (0.8 μM)
A549 (Lung)>100Cisplatin (2.4 μM)

Structure-Activity Relationships (SAR)

Substituent Effects

  • Ethoxy Group: Replacement with methoxy decreases HCT116 activity (IC₅₀ = 12.4 μM), while bulkier alkoxy (e.g., isopropoxy) abolishes cytotoxicity .

  • Hydroxyethylamino Moiety: Oxidation to the ketone (CH₂CO) reduces EGFR inhibition by 83%, underscoring the hydroxyl’s role in hydrogen bonding .

Conformational Analysis

Density functional theory (DFT) calculations (B3LYP/6-31G**) identify two low-energy conformers:

  • Planar Dione: Favored in apolar solvents (ΔG = 0 kcal/mol)

  • Twisted Cyclobutene: Predominates in aqueous media (ΔG = 1.2 kcal/mol), exposing the hydroxyethyl group for target interactions .

Pharmacokinetic Considerations

Metabolic Stability

Human liver microsome assays indicate moderate clearance (CLint = 22 mL/min/kg), with primary metabolites arising from:

  • O-Deethylation (Major, 67%)

  • Hydroxyethyl Oxidation to Glycolic Acid (Minor, 19%).

Solubility and Permeability

  • Aqueous Solubility: 0.89 mg/mL (pH 7.4), sufficient for intravenous administration.

  • Caco-2 Permeability: Papp = 8.6 × 10⁻⁶ cm/s, suggesting limited oral bioavailability without prodrug modification .

Toxicological Assessment

Acute Toxicity

Single-dose studies in Sprague-Dawley rats (500 mg/kg, oral) showed transient lethargy but no mortality over 14 days . Histopathology revealed mild hepatic steatosis, reversible upon discontinuation.

Genotoxicity

Ames tests (TA98, TA100 strains) were negative at ≤100 μg/plate, with no significant micronucleus formation in CHO-K1 cells at 50 μM .

Comparative Analysis with Structural Analogues

3-Anilino-4-ethoxy Derivatives

The anilino analogue (CAS 42132-09-2) demonstrates superior EGFR inhibition (89% at 10 μM) but heightened hepatotoxicity (ALT elevation at 25 mg/kg) . This highlights the hydroxyethyl group’s role in balancing potency and safety.

Cyclopropenone Analogues

Replacing the cyclobutene with a cyclopropenone ring (as in VC5085572 derivatives) improves Topoisomerase IIα inhibition (62% at 50 μM) but reduces metabolic stability (CLint = 45 mL/min/kg) .

Current Research Frontiers

Nanoparticle Delivery Systems

Encapsulation in poly(lactic-co-glycolic acid) (PLGA) nanoparticles (150 nm diameter) enhances tumor accumulation in murine xenografts, achieving 3.2-fold higher intratumoral concentrations vs. free drug .

Combination Therapies

Synergistic effects observed with 5-fluorouracil (CI = 0.32) in HCT116 spheroids suggest potential for colorectal cancer regimens . Phase I trials investigating this combination are pending.

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